molecular formula C13H23N3O4 B12917365 L-Prolylglycyl-L-isoleucine CAS No. 82793-79-1

L-Prolylglycyl-L-isoleucine

Cat. No.: B12917365
CAS No.: 82793-79-1
M. Wt: 285.34 g/mol
InChI Key: FEPSEIDIPBMIOS-QXEWZRGKSA-N
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Description

(2S,3S)-3-Methyl-2-(2-((S)-pyrrolidine-2-carboxamido)acetamido)pentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a pyrrolidine ring and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Methyl-2-(2-((S)-pyrrolidine-2-carboxamido)acetamido)pentanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of amide bonds and the introduction of the pyrrolidine ring. Common reagents used in the synthesis include protecting groups, coupling agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Methyl-2-(2-((S)-pyrrolidine-2-carboxamido)acetamido)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Various nucleophiles and electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,3S)-3-Methyl-2-(2-((S)-pyrrolidine-2-carboxamido)acetamido)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and as a tool for understanding enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Methyl-2-(2-((S)-pyrrolidine-2-carboxamido)acetamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-3-Methyl-2-(2-((S)-pyrrolidine-2-carboxamido)acetamido)pentanoic acid is unique due to its specific structural features, such as the presence of the pyrrolidine ring and multiple functional groups. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific investigations.

Properties

CAS No.

82793-79-1

Molecular Formula

C13H23N3O4

Molecular Weight

285.34 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoic acid

InChI

InChI=1S/C13H23N3O4/c1-3-8(2)11(13(19)20)16-10(17)7-15-12(18)9-5-4-6-14-9/h8-9,11,14H,3-7H2,1-2H3,(H,15,18)(H,16,17)(H,19,20)/t8-,9-,11-/m0/s1

InChI Key

FEPSEIDIPBMIOS-QXEWZRGKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)C1CCCN1

Origin of Product

United States

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